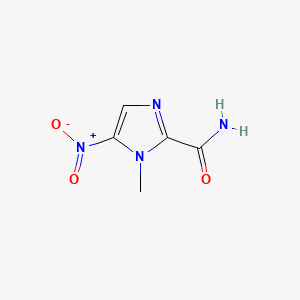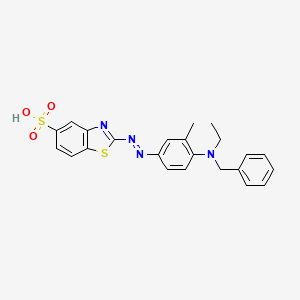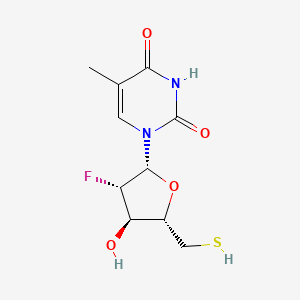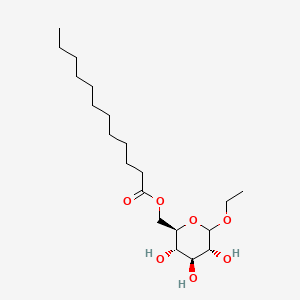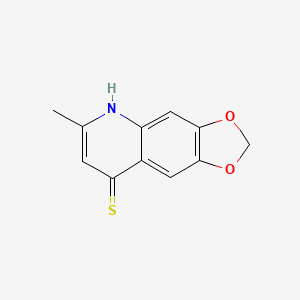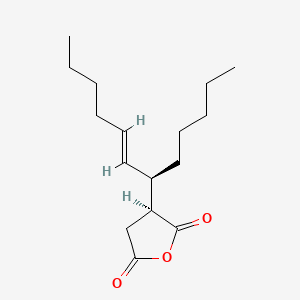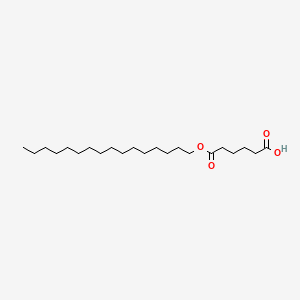![molecular formula C11H22ClNO2 B12691945 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride CAS No. 84100-29-8](/img/structure/B12691945.png)
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol . This compound is known for its unique structure, which includes a trimethylammonium group and an allyl ester moiety. It is used in various scientific and industrial applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride typically involves the alkylation of 2,2-dimethyl-3-hydroxypropyltrimethylammonium chloride with an allyl ester.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process where the reactants are mixed in a reactor and heated to the desired temperature.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor and the product is continuously removed.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the allyl ester.
科学的研究の応用
Chemistry:
Catalysis: Used as a phase transfer catalyst in organic synthesis.
Polymerization: Acts as a monomer or co-monomer in the production of polymers.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Biochemical Research: Utilized in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological membranes.
Therapeutic Agent:
Industry:
Surfactants: Used in the formulation of surfactants for cleaning products.
Textile Industry: Employed in textile processing as a softening agent.
作用機序
Molecular Targets and Pathways:
Cell Membranes: The compound interacts with cell membranes, disrupting their structure and function.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Mechanism:
Membrane Disruption: The quaternary ammonium group interacts with the lipid bilayer of cell membranes, leading to increased permeability and cell lysis.
Enzyme Inhibition: The compound can bind to enzymes, preventing substrate binding and subsequent catalytic activity.
類似化合物との比較
- Benzyldimethyl [2-[(1-oxoallyl)oxy]ethyl]ammonium chloride .
- 2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium methyl sulfate .
Uniqueness:
- Structural Features: The presence of both a trimethylammonium group and an allyl ester moiety makes it unique compared to other quaternary ammonium compounds.
- Chemical Properties: Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
特性
CAS番号 |
84100-29-8 |
|---|---|
分子式 |
C11H22ClNO2 |
分子量 |
235.75 g/mol |
IUPAC名 |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;/h7H,1,8-9H2,2-6H3;1H/q+1;/p-1 |
InChIキー |
KZFGODFMICNOHF-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



